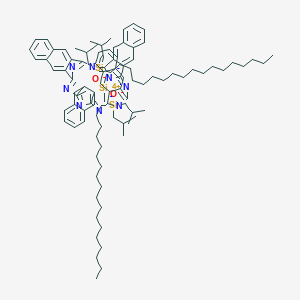
Dietil pirocarbonato
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El pirocarbonato de dietilo tiene una amplia gama de aplicaciones en la investigación científica:
Manipulación de ARN: Se utiliza para inactivar las enzimas ribonucleasas en el agua y en los utensilios de laboratorio, lo que lo convierte en un elemento esencial para la manipulación y los experimentos con ARN.
Análisis estructural de proteínas: El pirocarbonato de dietilo se utiliza como reactivo de marcado en espectrometría de masas para estudiar las estructuras de las proteínas.
Biología molecular: Se utiliza para preparar soluciones libres de RNasa para diversas aplicaciones de biología molecular.
Mecanismo De Acción
El pirocarbonato de dietilo ejerce sus efectos modificando covalentemente los aminoácidos catalíticos en el centro reactivo de las moléculas de ribonucleasa, inhibiendo así la enzima. Reacciona con mayor fuerza con los residuos de histidina, pero también puede reaccionar con los residuos de lisina, cisteína y tirosina . Esta modificación covalente impide que la ribonucleasa degrade el ARN, lo que convierte al pirocarbonato de dietilo en un inhibidor eficaz de la actividad de la ribonucleasa .
Análisis Bioquímico
Biochemical Properties
Diethyl pyrocarbonate inactivates RNase enzymes by covalently modifying the histidine (most strongly), lysine, cysteine, and tyrosine residues . This interaction with enzymes and proteins plays a crucial role in biochemical reactions, particularly those involving RNA.
Cellular Effects
The primary cellular effect of Diethyl pyrocarbonate is the inactivation of RNase enzymes, which reduces the risk of RNA degradation . This is particularly important in laboratory settings where the integrity of RNA samples is critical.
Molecular Mechanism
The mechanism of action of Diethyl pyrocarbonate involves the covalent modification of certain amino acid residues in proteins. Specifically, it modifies histidine, lysine, cysteine, and tyrosine residues . This modification inactivates RNase enzymes, preventing them from degrading RNA.
Temporal Effects in Laboratory Settings
In laboratory settings, water is usually treated with 0.1% v/v Diethyl pyrocarbonate for at least 2 hours at 37 °C and then autoclaved to inactivate traces of Diethyl pyrocarbonate . Over time, any remaining traces or byproducts of Diethyl pyrocarbonate may inhibit further biochemical reactions .
Métodos De Preparación
El pirocarbonato de dietilo se sintetiza mediante la reacción de etanol con fosgeno. La reacción se lleva a cabo típicamente en presencia de una base, como la piridina, para neutralizar el ácido clorhídrico formado durante la reacción. La reacción global se puede representar de la siguiente manera:
COCl2+2C2H5OH→C6H10O5+2HCl
En entornos industriales, el pirocarbonato de dietilo se produce haciendo reaccionar etanol con monóxido de carbono y oxígeno en presencia de un catalizador, como el cloruro de paladio {_svg_3}.
Análisis de las reacciones químicas
El pirocarbonato de dietilo se somete a varios tipos de reacciones químicas, entre ellas:
Modificación covalente: Reacciona con residuos de aminoácidos como la histidina, la lisina, la cisteína y la tirosina, lo que lleva a la modificación covalente de estos residuos.
Reactivo de marcado: El pirocarbonato de dietilo se utiliza como reactivo de marcado en espectrometría de masas para el análisis estructural de proteínas.
Análisis De Reacciones Químicas
Diethyl pyrocarbonate undergoes several types of chemical reactions, including:
Covalent Modification: It reacts with amino acid residues such as histidine, lysine, cysteine, and tyrosine, leading to the covalent modification of these residues.
Labeling Reagent: Diethyl pyrocarbonate is used as a labeling reagent in mass spectrometry for the structural analysis of proteins.
Comparación Con Compuestos Similares
El pirocarbonato de dietilo se compara a menudo con otros dicarbonatos, como el dicarbonato de di-tert-butilo y el dicarbonato de dimetilo. Estos compuestos comparten propiedades químicas similares, pero difieren en sus aplicaciones específicas y su reactividad:
Dicarbonato de di-tert-butilo: Se utiliza comúnmente como grupo protector para las aminas en la síntesis orgánica.
Dicarbonato de dimetilo: Se utiliza como conservante en bebidas y como agente esterilizante para el vino y los zumos de fruta.
El pirocarbonato de dietilo es único por su fuerte reactividad con los residuos de histidina y su uso generalizado en la manipulación de ARN y el análisis estructural de proteínas .
Propiedades
IUPAC Name |
ethoxycarbonyl ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-3-9-5(7)11-6(8)10-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYPMLJYZAEMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051764 | |
| Record name | Diethyl pyrocarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous liquid with a fruity odor. [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Diethyl pyrocarbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13805 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Diethyl dicarbonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1609-47-8 | |
| Record name | Diethyl dicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl pyrocarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicarbonic acid, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl pyrocarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl pyrocarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL PYROCARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMR3LZG146 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diethyl dicarbonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Diethyl dicarbonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details



















Synthesis routes and methods II
Procedure details



















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of DEPC in biological systems?
A1: DEPC primarily reacts with histidine residues in proteins. [, , , , , , ] This reaction forms N-carbethoxyhistidine, which can disrupt the protein's structure and function. [, , ]
Q2: Can DEPC modify other amino acids besides histidine?
A2: While histidine is the primary target, DEPC can also react with lysine, tyrosine, and cysteine residues under certain conditions. [, , , , , ]
Q3: How does DEPC modification affect enzyme activity?
A3: DEPC modification can lead to enzyme inactivation by disrupting the active site or altering the protein's conformation. [, , , , , , , , , , , , , ] The degree of inactivation depends on the specific enzyme and the number of essential residues modified.
Q4: Can the effects of DEPC modification be reversed?
A4: Yes, the modification of histidine residues by DEPC can often be reversed by treatment with hydroxylamine. [, , , , , , , , , , ] This reversibility makes DEPC a valuable tool for studying the role of histidine residues in protein function.
Q5: Does DEPC always inactivate enzymes?
A5: Not necessarily. In some cases, DEPC treatment can even enhance enzymatic activity. [, ] This suggests that DEPC can induce subtle conformational changes that may positively influence the active site in certain enzymes.
Q6: How does DEPC affect insulin binding to its receptor?
A6: DEPC inhibits insulin binding to its receptor in rat liver plasma membranes by decreasing the number of available receptors. [] This suggests that a histidine residue is crucial for the formation of the insulin-receptor complex.
Q7: Can DEPC distinguish between different types of binding sites?
A7: Yes, research shows that DEPC can differentially affect binding sites. For example, DEPC treatment of benzodiazepine receptors modifies a portion of the sites while leaving others unaffected, suggesting heterogeneity within this receptor population. []
Q8: What is the molecular formula and weight of DEPC?
A8: The molecular formula of DEPC is C6H10O5, and its molecular weight is 162.14 g/mol.
Q9: What spectroscopic data are available for DEPC?
A9: The reaction of DEPC with histidine residues results in a characteristic increase in absorbance at 240 nm, which can be monitored spectrophotometrically. [, , , , , , , , , ]
Q10: How stable is DEPC in solution?
A10: DEPC is unstable in aqueous solutions and hydrolyzes relatively quickly. [, ] This hydrolysis needs to be accounted for when designing experiments and interpreting kinetic data.
Q11: How does DEPC act as a nuclease inhibitor?
A11: DEPC inactivates nucleases by modifying histidine residues essential for their catalytic activity. [] This property makes it valuable for RNA isolation, ensuring RNA integrity.
Q12: What are other applications of DEPC beyond nuclease inhibition?
A12: DEPC is also used to probe the structure and function of proteins by selectively modifying histidine residues. [, , , , , , , , , , , , , , , , , , , ] This information helps to identify essential residues involved in catalysis, substrate binding, or protein-protein interactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














